molecular formula C12H26N2O B1309788 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol CAS No. 198543-01-0

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol

Cat. No.: B1309788
CAS No.: 198543-01-0
M. Wt: 214.35 g/mol
InChI Key: DIQREXVGAWIWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with three methyl groups and an amino-butanol side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde under acidic conditions.

    Methylation: The piperidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the three methyl groups at the 1, 2, and 5 positions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as butan-1-amine, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine
  • (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine
  • (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

Uniqueness

2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(1,2,5-trimethylpiperidin-4-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-5-11(8-15)13-12-6-10(3)14(4)7-9(12)2/h9-13,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQREXVGAWIWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1CC(N(CC1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.